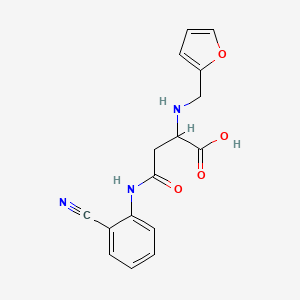

![molecular formula C13H18N4O B2753754 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-39-8](/img/structure/B2753754.png)

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrimidine ring fused with a pyridine ring, with additional butylamino and ethyl substituents.

Mécanisme D'action

Target of Action

The compound “4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of pyrido[2,3-d]pyrimidines . These compounds have been reported to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The chemical structure of a compound usually defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the inhibition of cell growth and proliferation . Similarly, inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability .

Result of Action

The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits tyrosine kinase, it could potentially have antitumor effects .

Analyse Biochimique

Cellular Effects

Related compounds have shown to cause dose-dependent degradation of CDK4 and CDK6 in Jurkat cells .

Molecular Mechanism

Related compounds have been found to inhibit various tyrosine kinases , which could suggest a similar mechanism of action.

Temporal Effects in Laboratory Settings

Related compounds have shown to undergo autocatalytic photochemical dehydrogenation .

Metabolic Pathways

Related compounds have been found to inhibit various tyrosine kinases , which could suggest involvement in these metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by further reactions to introduce the butylamino and ethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form C5–C6 unsaturated systems with higher biological activity.

Substitution: The butylamino and ethyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Autocatalytic photoinduced oxidative dehydrogenation in the presence of air and DMSO at room temperature.

Substitution: Reactions with alkylamines and triethylamine in acetonitrile under reflux conditions.

Major Products

Applications De Recherche Scientifique

Comparaison Avec Des Composés Similaires

Similar Compounds

7-deazaadenine derivatives: Compounds with similar pyrido[2,3-d]pyrimidine structures and biological activities.

4-amino-substituted pyrido[2,3-d]pyrimidines: Compounds with modifications at the 4-position, showing selective inhibition of various enzymes.

Uniqueness

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substituents (butylamino and ethyl groups) that confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.

Propriétés

IUPAC Name |

4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-3-5-8-14-12-10-6-7-11(18)17(4-2)13(10)16-9-15-12/h6-7,9H,3-5,8H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBNDKFWQXRJIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=CC(=O)N(C2=NC=N1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)

![3-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2753679.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)

![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)

![N-(2,6-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2753684.png)

![2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2753688.png)

![N-[(2E)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(4-fluorobenzenesulfonyl)propanamide](/img/structure/B2753693.png)

![N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2753694.png)